molecular formula C9H9NO4 B14847483 2-Hydroxy-5-(methylcarbamoyl)benzoic acid

2-Hydroxy-5-(methylcarbamoyl)benzoic acid

Cat. No.: B14847483
M. Wt: 195.17 g/mol
InChI Key: OSLPYZUMOHEYQB-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(methylcarbamoyl)benzoic acid is a derivative of hydroxybenzoic acid, which is a type of aromatic carboxylic acid This compound is known for its unique chemical structure, which includes a hydroxyl group, a carboxyl group, and a methylcarbamoyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(methylcarbamoyl)benzoic acid typically involves the introduction of the methylcarbamoyl group to a hydroxybenzoic acid derivative. One common method is the reaction of 2-hydroxybenzoic acid with methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(methylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-Hydroxy-5-(methylcarbamoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules, while the methylcarbamoyl group can enhance its binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Similar structure but lacks the methylcarbamoyl group.

    p-Hydroxybenzoic Acid: Similar structure but with the hydroxyl group in a different position.

    Gentisic Acid: Contains an additional hydroxyl group compared to 2-Hydroxy-5-(methylcarbamoyl)benzoic acid.

Uniqueness

This compound is unique due to the presence of the methylcarbamoyl group, which can enhance its chemical reactivity and biological activity. This functional group can also influence its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-hydroxy-5-(methylcarbamoyl)benzoic acid

InChI

InChI=1S/C9H9NO4/c1-10-8(12)5-2-3-7(11)6(4-5)9(13)14/h2-4,11H,1H3,(H,10,12)(H,13,14)

InChI Key

OSLPYZUMOHEYQB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

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